molecular formula C9H9Cl2N3 B12397144 Clonidine-d4

Clonidine-d4

Cat. No.: B12397144
M. Wt: 234.12 g/mol
InChI Key: GJSURZIOUXUGAL-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clonidine-d4 involves the incorporation of deuterium atoms into the clonidine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction typically occurs under mild conditions, ensuring the preservation of the molecular structure of clonidine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuterium incorporation. The final product is purified using chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Clonidine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced forms of this compound, and substituted derivatives with various functional groups .

Scientific Research Applications

Chemistry: Clonidine-d4 is used as an internal standard in analytical chemistry for the quantification of clonidine in biological samples. Its stable isotopic labeling ensures accurate and precise measurements in LC-MS and GC-MS analyses .

Biology: In biological research, this compound is employed to study the pharmacokinetics and metabolism of clonidine. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of clonidine in various biological systems .

Medicine: this compound is used in clinical research to monitor clonidine levels in patients undergoing treatment for hypertension, ADHD, and other conditions. It aids in therapeutic drug monitoring and ensures optimal dosing .

Industry: In the pharmaceutical industry, this compound is utilized in the development and validation of analytical methods for clonidine quantification. It ensures the quality and consistency of clonidine-containing products .

Comparison with Similar Compounds

Uniqueness of Clonidine-d4: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements. This makes it an invaluable tool in pharmacokinetic studies and therapeutic drug monitoring .

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine

InChI

InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)/i4D2,5D2

InChI Key

GJSURZIOUXUGAL-CQOLUAMGSA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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